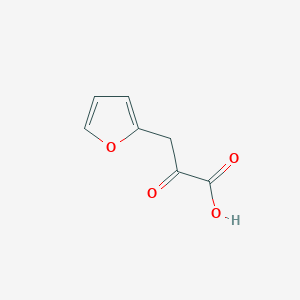

3-(Furan-2-yl)-2-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-yl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

1. Engineering of Bioluminescent Systems

One notable application of 3-(Furan-2-yl)-2-oxopropanoic acid is in the engineering of luciferase reporters. Research has demonstrated its utility in developing a novel bioluminescence system using the luciferase enzyme from the deep-sea shrimp Oplophorus gracilirostris. This system employs an imidazopyrazinone substrate to enhance light emission efficiency, making it valuable for biological imaging and monitoring cellular processes .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from this acid have shown significant activity against yeast-like fungi such as Candida albicans, as well as bacterial strains including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .

Pharmacological Applications

1. Anticancer Research

The compound has been investigated for its anticancer properties. Studies indicate that derivatives containing the furan moiety exhibit cytotoxic effects on various cancer cell lines while showing reduced toxicity towards normal cells. For example, specific derivatives demonstrated over ten times greater toxicity against cancer cells compared to healthy cells, indicating their potential as effective anticancer drugs .

2. Synthesis of Bioactive Compounds

This compound serves as a precursor in synthesizing various bioactive compounds, including pteridines and thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects . The versatility of this compound allows researchers to explore its role in developing new therapeutic agents.

Material Science Applications

1. Polymer Chemistry

In materials science, this compound is being explored for its potential use in synthesizing novel polymers with enhanced properties. The incorporation of furan rings into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Bioluminescence System Development

In a study focused on bioluminescence, researchers successfully used this compound to create a luciferase reporter system that outperformed traditional systems in terms of light output and stability under varying conditions. This advancement opens avenues for more sensitive detection methods in biological research.

Case Study 2: Antimicrobial Efficacy Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential role in addressing antibiotic resistance.

Propriétés

Formule moléculaire |

C7H6O4 |

|---|---|

Poids moléculaire |

154.12 g/mol |

Nom IUPAC |

3-(furan-2-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C7H6O4/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10) |

Clé InChI |

WYJIHKGNYDLFGB-UHFFFAOYSA-N |

SMILES canonique |

C1=COC(=C1)CC(=O)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.